molecular formula C33H32O11 B13321210 Kadsuphilol V

Kadsuphilol V

Cat. No.: B13321210
M. Wt: 604.6 g/mol
InChI Key: NWDKVHSSJREVDW-HAAUYJCNSA-N
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Description

Kadsuphilol V (hypothetical nomenclature inferred from related compounds) is a dibenzocyclooctadiene lignan derivative within the Schisandraceae family, primarily isolated from Kadsura species. These compounds share a characteristic spirobenzofuranoid or dibenzocyclooctadiene skeleton with varying substituents (e.g., angeloyl, isobutyryl, or benzoyl groups), which critically influence their bioactivities .

Properties

Molecular Formula

C33H32O11

Molecular Weight

604.6 g/mol

IUPAC Name

[(1S,12R,13S,14S,15S)-15-acetyloxy-14-hydroxy-19,20-dimethoxy-13,14-dimethyl-18-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,19-pentaen-12-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C33H32O11/c1-17-26(44-24(36)12-11-19-9-7-6-8-10-19)20-13-23-28(42-16-41-23)29-25(20)33(15-40-29)21(30(32(17,3)37)43-18(2)34)14-22(35)27(38-4)31(33)39-5/h6-14,17,26,30,37H,15-16H2,1-5H3/b12-11+/t17-,26+,30-,32-,33-/m0/s1

InChI Key

NWDKVHSSJREVDW-HAAUYJCNSA-N

Isomeric SMILES

C[C@H]1[C@H](C2=CC3=C(C4=C2[C@]5(CO4)C(=CC(=O)C(=C5OC)OC)[C@@H]([C@@]1(C)O)OC(=O)C)OCO3)OC(=O)/C=C/C6=CC=CC=C6

Canonical SMILES

CC1C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=O)C(=C5OC)OC)C(C1(C)O)OC(=O)C)OCO3)OC(=O)C=CC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

The preparation of Kadsuphilol V involves the extraction and isolation from the stems of Kadsura philippinensis. The process typically includes:

Chemical Reactions Analysis

Contextual Analysis of Related Compounds

While Kadsuphilol V is not directly addressed, the search results highlight mechanisms and structural motifs in similar natural products and synthetic compounds. Key examples include:

Lignans and Neolignans

Lignans are dimers of phenylpropanoid units, and their biosynthesis involves oxidative coupling of coniferyl alcohol derivatives. For instance:

  • Biosynthetic pathways for lignans like pinoresinol involve:

    • Enantioselective dimerization mediated by dirigent proteins (DIRs) .

    • Reduction by pinoresinol/lariciresinol reductase (PLR) to form dibenzylbutane structures .

    • Oxidation by secoisolariciresinol dehydrogenase (SIRD) to produce dibenzylbutyrolactones .

  • Structural modifications such as methylation and methylenedioxy bridge formation are catalyzed by cytochrome P450 enzymes (e.g., CYP81Q1) .

Spirocyclic Derivatives

Spirocyclic compounds, particularly spiroisatin-based derivatives, exhibit antioxidant activity through mechanisms such as:

  • Schiff base formation involving spiroisatin and phenolic aldehydes .

  • Free radical scavenging via electron-donating groups (e.g., hydroxyl, methoxy) that stabilize reactive intermediates .

Nucleophilic Substitution (S_N1/S_N2)

While not directly applicable to this compound, these mechanisms underpin many natural product transformations:

  • S_N1 reactions proceed via carbocation intermediates, favoring stable carbocations (e.g., allylic or aromatic systems) .

  • S_N2 reactions involve a single transition state with Walden inversion, critical for stereochemical outcomes in substitution reactions .

Enzymatic Decarboxylation

Phenolic acid decarboxylases (PADs) catalyze the conversion of phenolic acids to vinyl derivatives via:

  • Protonation of the substrate double bond , forming a quinone methide intermediate .

  • C–C bond cleavage to release CO₂ and generate the vinyl product .

NMR Spectral Data (Example from Lignans)

Compound Proton (δH) Carbon (δC) Key Functional Groups
Compound 16.71 (H-4, s)113.0Methylenedioxy, methoxy
Compound 26.58 (H-4, s)113.5Methoxy, methyl
Compound 36.41 (H-4, s)106.9Isobutyroyl group

(Adapted from source , which analyzes lignan derivatives.)

Recommendations for Further Inquiry

Given the absence of direct data on this compound, the following steps are advised:

  • Consult specialized databases (e.g., SciFinder, Reaxys) for proprietary or preprint literature.

  • Analyze structural homology to lignans, neolignans, or spirocyclic compounds (e.g., spiroisatin derivatives) .

  • Investigate biosynthetic pathways involving phenylpropanoid precursors or oxidative coupling mechanisms .

Comparison with Similar Compounds

Core Skeletal Frameworks

  • Dibenzocyclooctadiene Lignans : Common in Kadsura heteroclita and K. philippinensis, this skeleton forms an eight-membered ring fused with two benzene rings. Kadsuphilol T, R, and B fall into this category .
  • Spirobenzofuranoid Lignans: Kadsuphilol C and I feature a spiro junction between a dihydrobenzofuran ring and a cyclohexenone moiety, as seen in Kadsura philippinensis and K. coccinea .

Substituent Variations

  • Angeloyl vs. Isobutyryl Groups : Substituents at C-9 significantly modulate activity. For example, replacing the angeloyl group in kadsuphilol R with isobutyryl yields xuetonlignan C , altering cytotoxicity profiles .
  • Methoxy and Hydroxyl Groups : These groups at C-13 or C-1-3 enhance antioxidant capacity, as observed in kadsuphilol C .

Pharmacological Activities Comparison

Hepatoprotective Effects

  • Kadsuphilol I: Demonstrates notable hepatoprotection against APAP-induced toxicity in HepG-2 cells (cell survival rate: 54.0 ± 2.2% at 10 μM), comparable to the positive control bicyclol .
  • Kadsuphilol C : Exhibits radical scavenging activity via DPPH assays (inhibition ~82–91% at 100 mM), surpassing vitamin C in some tests .

Cytotoxic Activity

  • Kadsuphilol T : Isolated from K. heteroclita, shows moderate cytotoxicity against HL-60 leukemia cells (IC50: 14.59 μM) .

Antioxidant Properties

  • Kadsuphilol C : Achieves 82.39–91.32% DPPH inhibition at 100 mM, attributed to its spirocyclic system and hydroxyl groups .
  • 2,2'-Cyclolignans (e.g., heilaohuguosus A) : Synergistic effects with kadsuphilol I enhance antioxidant enzyme activity in K. coccinea extracts .

Comparative Data Table

Compound Source Skeleton Type Key Substituents Bioactivity (IC50 or Inhibition) References
Kadsuphilol C K. philippinensis Spirobenzofuranoid Hydroxyl, methoxy DPPH inhibition: 82.39–91.32% at 100 mM
Kadsuphilol T K. heteroclita Dibenzocyclooctadiene Angeloyl at C-9 Cytotoxicity (HL-60): 14.59 μM
Kadsuphilol I K. coccinea Spirobenzofuranoid Benzoyl, methoxy Hepatoprotection: 54.0 ± 2.2% survival
Kadsuphilol R K. heteroclita Dibenzocyclooctadiene Angeloyl at C-9 Anti-RAFLS activity
Xuetonlignan C K. heteroclita Modified dibenzocyclooctadiene Isobutyryl at C-9 Improved anti-RAFLS vs. kadsuphilol R

Research Findings and Implications

  • Substituent-Activity Relationships : Angeloyl groups enhance cytotoxicity, while isobutyryl groups improve anti-inflammatory effects. Methoxy/hydroxyl groups are critical for antioxidant capacity .
  • Structural Flexibility: Spirobenzofuranoid lignans (e.g., kadsuphilol C) exhibit stronger radical scavenging than dibenzocyclooctadienes, likely due to increased conformational rigidity .
  • Contradictions: Despite structural similarities, kadsuphilol T (cytotoxic) and I (hepatoprotective) show divergent activities, emphasizing the role of minor structural variations .

Q & A

Q. What are the primary natural sources and isolation methods for Kadsuphilol V?

this compound is isolated from Kadsura philippinensis (Schisandraceae family) using column chromatography and reversed-phase HPLC. The aerial parts (leaves/stems) are typically extracted with ethanol or methanol, followed by solvent partitioning and chromatographic separation. Structural validation employs spectroscopic techniques (NMR, MS) and X-ray crystallography for absolute configuration determination .

Q. How is the structural identity of this compound confirmed in new studies?

Confirmation requires:

  • 1D/2D NMR for skeletal connectivity and stereochemistry.
  • Circular Dichroism (CD) to assign absolute configuration, critical for dibenzocyclooctadiene lignans.
  • X-ray diffraction for crystalline derivatives (e.g., acetylated analogs) to resolve ambiguous stereocenters .

Q. What in vitro assays are used to screen this compound for biological activity?

Common assays include:

  • Hepatoprotective activity : APAP-induced HepG2 cell survival assays (e.g., 54.0±2.2% survival at 10 μM for Kadsuphilol I) .
  • Antioxidant activity : DPPH radical scavenging (IC50 values reported for related lignans) .
  • Cytotoxicity : Inhibition of HSC-T6 cell proliferation (e.g., 50 μg/ml for benzoylgomisin U) .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in this compound’s reported bioactivities?

  • Reproducibility checks : Validate assay conditions (e.g., cell lines, APAP concentrations) against prior studies .
  • Dose-response curves : Establish EC50/IC50 values across multiple models (primary vs. immortalized cells).
  • Mechanistic studies : Use RNA-seq or proteomics to identify divergent signaling pathways in conflicting datasets .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound analogs?

  • Synthetic modification : Target functional groups (e.g., hydroxyl, methoxy) to assess impact on activity.
  • Computational modeling : Molecular docking to predict interactions with targets like NF-κB or Nrf2 .
  • Comparative analysis : Benchmark against structurally similar lignans (e.g., schizandrin, kadsurin) with known SAR .

Q. How to address variability in phytochemical yields during this compound extraction?

  • Standardized protocols : Document plant collection (season, location), solvent ratios, and chromatography gradients.
  • Quality controls : Include internal standards (e.g., schisandrin) in HPLC to normalize yield calculations .
  • Metabolomic profiling : Use LC-MS/MS to identify co-occurring compounds affecting extraction efficiency .

Data Analysis and Reporting

Q. What statistical approaches are critical for interpreting this compound’s pharmacological data?

  • Multivariate analysis : PCA or PLS-DA to differentiate bioactive vs. inactive analogs.
  • Survival assays : Kaplan-Meier analysis for in vivo hepatoprotection studies.
  • Error reporting : Include SEM/SD for triplicate experiments (e.g., 54.0±2.2% survival) .

Q. How to validate this compound’s mechanisms of action in complex biological systems?

  • Knockout models : Use CRISPR/Cas9 to silence putative targets (e.g., Nrf2) in hepatocytes.
  • Pathway enrichment : Combine transcriptomics with KEGG/GO analysis to map affected pathways .
  • In vivo corroboration : Compare pharmacokinetics and metabolite profiles across species .

Methodological Resources

  • Structural Elucidation : Follow IUPAC guidelines for lignan nomenclature and report crystallographic data in CIF format .
  • Ethical Reporting : Adhere to ARRIVE 2.0 guidelines for preclinical studies, including randomization and blinding .

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